4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline
Overview
Description
4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline is a product used for proteomics research applications . It is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of 4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline is traditionally challenging to access . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry . Unfortunately, the specific synthesis process is not available in the search results.Chemical Reactions Analysis
The specific chemical reactions involving 4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline are not available in the search results. It’s worth noting that this compound is a hindered amine, which can participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline include a molecular formula of C20H27NO2 and a molecular weight of 313.43400 . The exact mass is 313.20400 and the LogP is 4.94670 . Other properties such as density, boiling point, melting point, and flash point are not available in the search results.Scientific Research Applications
Spectroscopic and Theoretical Insights
A study conducted by Finazzi et al. (2003) focused on the spectroscopic and theoretical analysis of N-(2-phenoxyethyl)aniline and its derivatives, including 4-methoxy-N-(2-[4-(tert-pentyl)phenoxy]-ethyl}aniline. The research utilized infrared spectroscopic studies combined with density functional calculations to delve into the vibrational, geometrical, and electronic properties of these compounds. The study highlighted the preference for the gauche conformation around the (CH2)2 chain, indicating a fundamental understanding of the molecule's structural preferences and interactions. This insight is crucial for designing and synthesizing new materials with desired properties (Finazzi et al., 2003).
Chemical Synthesis and Applications
Another aspect of research involves the synthesis and potential applications of derivatives of 4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline. Liu Run-zhu (2003) reported on the synthesis of N-Ethyl-m-methyoxy Aniline, which, although not the exact compound , represents the broader category of substituted anilines. The study emphasizes the catalytic processes and conditions optimized for high yield and selectivity, providing a foundation for the synthesis of related compounds with potential applications in dyes, pharmaceuticals, and other chemical industries (Liu Run-zhu, 2003).
Advanced Materials and Catalysis
Research into the oxidation reactions and catalytic properties of substituted anilines, including those similar to 4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline, has also been a point of interest. Ratnikov et al. (2011) explored the dirhodium-catalyzed oxidation of anilines, demonstrating the efficacy of certain catalysts in promoting selective oxidations. This work contributes to our understanding of how substituted anilines can be chemically modified and used in various oxidation processes, potentially leading to the development of new materials or chemical intermediates (Ratnikov et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methoxy-N-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-5-20(2,3)16-6-10-19(11-7-16)23-15-14-21-17-8-12-18(22-4)13-9-17/h6-13,21H,5,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAJYJZPVJUBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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